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Compound of Interest

Compound Name: PF-06455943

Cat. No.: B12402757 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinase selectivity profile of PF-
06455943, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). PF-
06455943 has emerged as a significant tool in the study of Parkinson's disease, for which

LRRK2 mutations are a key genetic risk factor. This document compiles quantitative data,

detailed experimental methodologies, and visual representations of associated biological

pathways and workflows to serve as a comprehensive resource for the scientific community.

Executive Summary
PF-06455943 is a highly potent inhibitor of LRRK2, demonstrating low nanomolar IC50 values

against both the wild-type (WT) enzyme and the pathogenic G2019S mutant.[1] Developed as

a promising PET radioligand for in vivo imaging of LRRK2, its preclinical evaluation has

underscored its favorable pharmacological and pharmacokinetic properties.[2][3] A critical

aspect of its preclinical characterization is its selectivity profile against a panel of other kinases,

which is essential for predicting potential off-target effects and ensuring a clean safety profile.

This guide presents the available data on its selectivity, outlines the methods used for its

determination, and places its mechanism of action within the broader context of LRRK2

signaling.
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The selectivity of PF-06455943 was assessed against a panel of 39 different kinases. The

results indicate a high degree of selectivity for LRRK2, with only one significant off-target hit

observed at a concentration of 1 µM.

Kinase Target PF-06455943 Inhibition (%) @ 1 µM

LRRK2 (WT) >99% (IC50 = 3 nM)[1]

LRRK2 (G2019S) >99% (IC50 = 9 nM)[1]

MST2 58%

Other 37 kinases <50%

Note: The IC50 values for LRRK2 are provided for context and are derived from separate

experiments. The percentage inhibition data for the kinase panel was determined at a fixed

concentration of 1 µM PF-06455943 in the presence of 1 mM ATP.

Experimental Protocols
The determination of the kinase selectivity profile of PF-06455943 involved state-of-the-art

biochemical assays. Below are the detailed methodologies for the key experiments cited.

LRRK2 Kinase Inhibition Assay (Biochemical IC50
Determination)
This assay quantifies the potency of PF-06455943 in inhibiting the enzymatic activity of

LRRK2.

Objective: To determine the half-maximal inhibitory concentration (IC50) of PF-06455943
against wild-type and G2019S mutant LRRK2.

Methodology:

Enzyme and Substrate Preparation: Recombinant human LRRK2 (wild-type or G2019S

mutant) was used as the enzyme source. A synthetic peptide substrate, such as LRRKtide,

was used for the phosphorylation reaction.
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Reaction Mixture: The kinase reaction was typically performed in a buffer containing HEPES,

MgCl2, MnCl2, DTT, and a defined concentration of ATP (often at the Km for ATP to ensure

competitive binding assessment).

Inhibitor Dilution: PF-06455943 was serially diluted in DMSO to generate a range of

concentrations for testing.

Assay Procedure:

The LRRK2 enzyme was pre-incubated with varying concentrations of PF-06455943 for a

specified period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

The kinase reaction was initiated by the addition of the peptide substrate and ATP.

The reaction was allowed to proceed for a defined time (e.g., 60-120 minutes) at 30°C.

Detection: The extent of substrate phosphorylation was measured. Common detection

methods include:

Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel

into the substrate peptide.

Luminescence-Based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced,

which is directly proportional to kinase activity.

Fluorescence-Based Assay (e.g., TR-FRET): Using a phosphorylation-specific antibody to

detect the phosphorylated substrate.

Data Analysis: The raw data (luminescence, fluorescence, or radioactivity) was converted to

percentage inhibition relative to a DMSO control (0% inhibition) and a no-enzyme control

(100% inhibition). The IC50 values were then calculated by fitting the concentration-response

data to a four-parameter logistic equation using graphing software.

Kinase Selectivity Profiling (Panel Assay)
This assay evaluates the specificity of PF-06455943 by testing its activity against a broad

range of different kinases.
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Objective: To assess the inhibitory activity of PF-06455943 against a panel of 39 kinases at a

fixed concentration.

Methodology:

Assay Platform: A widely used platform for kinase selectivity profiling is the KINOMEscan™

assay, which is a competition-based binding assay.

Principle:

Each kinase in the panel is tagged with DNA.

An immobilized, active-site directed ligand for each kinase is prepared on a solid support.

In the absence of a competing inhibitor, the kinase binds to the immobilized ligand.

PF-06455943 is added to the reaction. If it binds to the kinase's active site, it will compete

with the immobilized ligand, reducing the amount of kinase captured on the solid support.

Assay Procedure:

A solution of PF-06455943 at a final concentration of 1 µM was prepared.

The inhibitor was incubated with each of the 39 kinases in the panel in the presence of the

immobilized ligand.

The amount of kinase bound to the solid support was quantified using quantitative PCR

(qPCR) to measure the amount of DNA tag associated with the captured kinase.

Data Analysis: The results are reported as the percentage of the DMSO control, where a

lower percentage indicates stronger binding of the inhibitor to the kinase. The percentage

inhibition is calculated as: % Inhibition = (1 - (Signal with PF-06455943 / Signal with DMSO))

* 100

Mandatory Visualizations
LRRK2 Signaling Pathway
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The following diagram illustrates the central role of LRRK2 in cellular signaling pathways

implicated in Parkinson's disease and the point of intervention for PF-06455943.
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LRRK2 signaling pathway and PF-06455943 inhibition.

Experimental Workflow for Kinase Selectivity Profiling
The diagram below outlines the key steps in the KINOMEscan™ workflow used to determine

the selectivity of PF-06455943.
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Workflow for KINOMEscan™ selectivity profiling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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